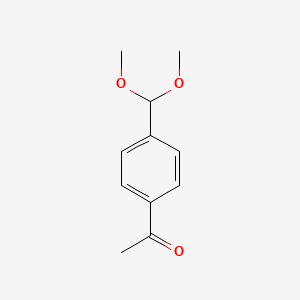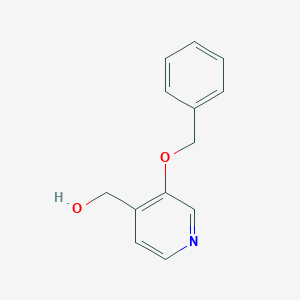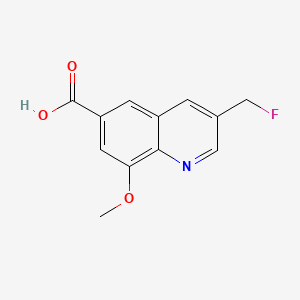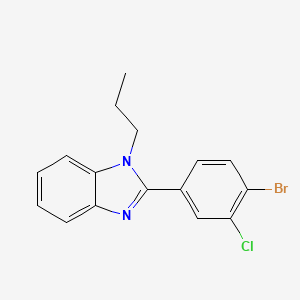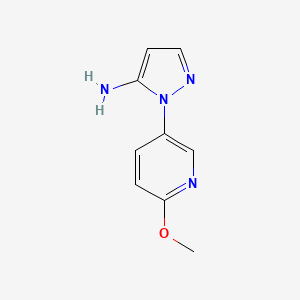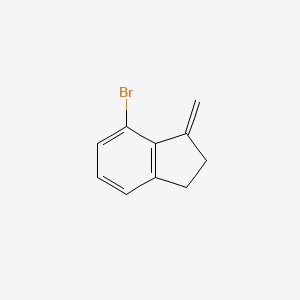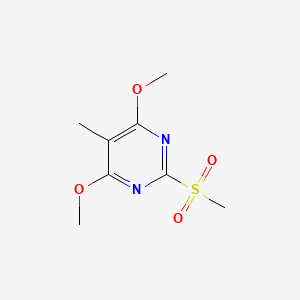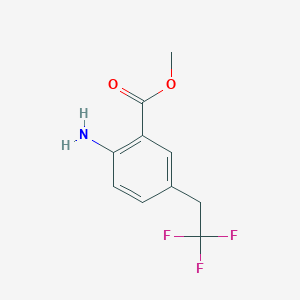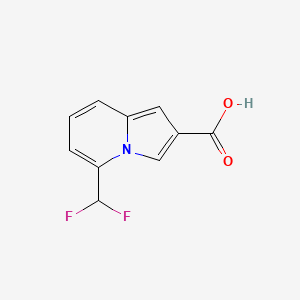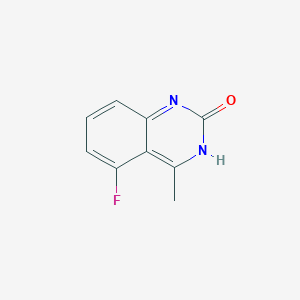
5-Fluoro-4-methylquinazolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methyl-2(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a fluorine atom and a methyl group in the quinazolinone structure can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2(1H)-quinazolinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with a fluorinated methyl ketone under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 5-Fluoro-4-methyl-2(1H)-quinazolinone may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial in industrial settings to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-methyl-2(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinones.
Applications De Recherche Scientifique
5-Fluoro-4-methyl-2(1H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2(1H)-quinazolinone: Lacks the fluorine atom, which can affect its biological activity and chemical properties.
5-Fluoro-2(1H)-quinazolinone: Similar structure but without the methyl group, leading to different reactivity and biological effects.
6-Fluoro-4-methyl-2(1H)-quinazolinone: The position of the fluorine atom is different, which can influence its chemical behavior and interactions.
Uniqueness
5-Fluoro-4-methyl-2(1H)-quinazolinone is unique due to the combined presence of both the fluorine atom and the methyl group. This combination can enhance its stability, reactivity, and biological activity compared to other quinazolinone derivatives.
Propriétés
Formule moléculaire |
C9H7FN2O |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
5-fluoro-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-8-6(10)3-2-4-7(8)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |
Clé InChI |
SKCGROMPTXEQJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=O)N1)C=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)

![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)
